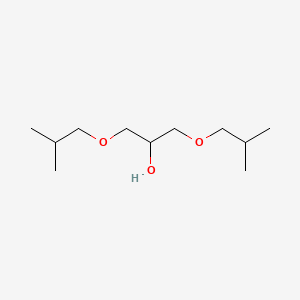
1,3-Bis(2-methylpropoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-methylpropoxy)propan-2-ol is an organic compound with the molecular formula C11H24O3. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methylpropoxy)propan-2-ol can be synthesized through the reaction of 1,3-dichloropropan-2-ol with 2-methylpropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-methylpropoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
1,3-Bis(2-methylpropoxy)propan-2-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent.
Biology: In the study of biochemical pathways and enzyme reactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-methylpropoxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with these targets, affecting their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Used as a pharmaceutical impurity standard.
1,3-Bis(isopropylamino)propan-2-ol: Used as a beta-blocker in cardiovascular treatments.
Uniqueness
1,3-Bis(2-methylpropoxy)propan-2-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
53146-47-7 |
|---|---|
Formule moléculaire |
C11H24O3 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1,3-bis(2-methylpropoxy)propan-2-ol |
InChI |
InChI=1S/C11H24O3/c1-9(2)5-13-7-11(12)8-14-6-10(3)4/h9-12H,5-8H2,1-4H3 |
Clé InChI |
NUYSFVDIFREUIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC(COCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


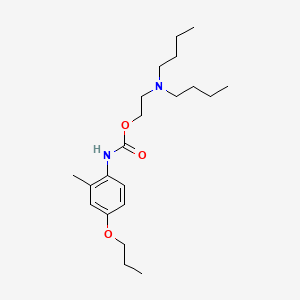
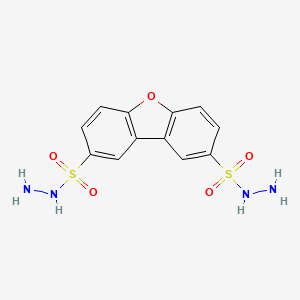
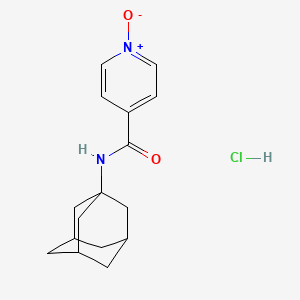
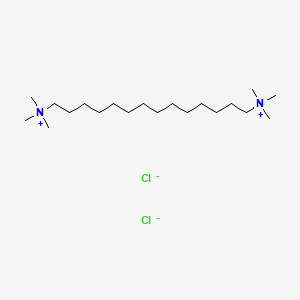
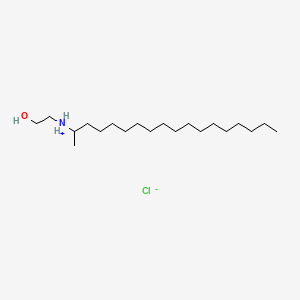
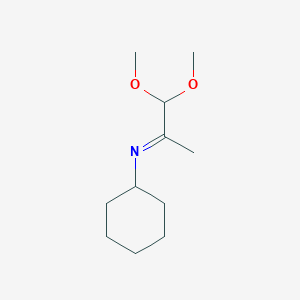
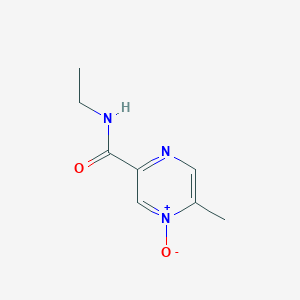
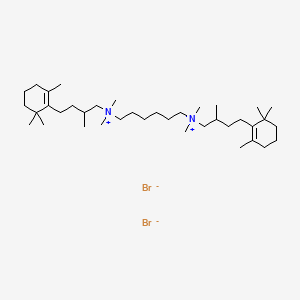
![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)
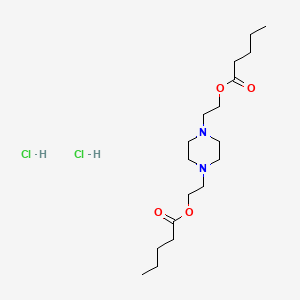
![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
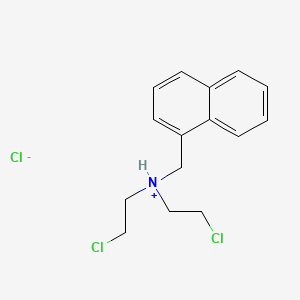
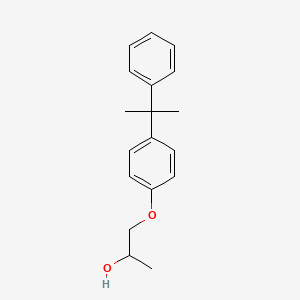
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
